

# Reproducibility of Published Findings on (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131

[Get Quote](#)

**(Biphenyl-2-yloxy)-acetic acid**, also known as fenebrutinib (GDC-0853), is an investigational, potent, and highly selective non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK). [1][2] Developed by Roche, it is currently in late-stage clinical trials for the treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1] This guide provides a comprehensive comparison of the published findings on fenebrutinib, focusing on the reproducibility of its preclinical and clinical data, and comparing its performance with alternative BTK inhibitors.

## Mechanism of Action

Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by blocking the function of BTK.[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[3] By inhibiting BTK, fenebrutinib is thought to reduce the activity of the adaptive immune system (B-cells) and the innate immune system (microglia), both of which are implicated in the pathology of MS.[1][3] Its high selectivity and reversible, non-covalent binding mechanism may contribute to a favorable long-term safety profile by minimizing off-target effects.[4][5]

[Click to download full resolution via product page](#)

Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.

## Preclinical Findings

Fenebrutinib has demonstrated potent and selective inhibition of BTK in preclinical studies. These in vitro and in vivo findings have been foundational for its progression into clinical trials.

| Parameter                                                                           | Finding                                                           | Reference |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| BTK Inhibition (Ki)                                                                 | 0.91 nM                                                           | [1][6]    |
| BTK IC <sub>50</sub> (in vitro)                                                     | 3.1 nM (B-cell activation)                                        | [7]       |
| Fc <sub>Y</sub> RIII-triggered TNF $\alpha$ production IC <sub>50</sub> (monocytes) | 1.3 nM                                                            | [7]       |
| Selectivity                                                                         | >130 times more selective for BTK over other kinases.             | [1][2]    |
| Binding Mechanism                                                                   | Non-covalent, reversible                                          | [1][2]    |
| In Vivo Efficacy                                                                    | Dose-dependent activity in a rat model of inflammatory arthritis. | [6]       |

## Clinical Reproducibility in Multiple Sclerosis

The clinical development program for fenebrutinib in multiple sclerosis provides a strong case for the reproducibility of its therapeutic effects, with consistent findings observed from Phase II to Phase III trials.

### Phase II FENopta Study (NCT05119569)

This study provided the initial evidence of fenebrutinib's efficacy in relapsing MS (RMS).

| Endpoint                                                                       | Result                                                | Reference |
|--------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Primary Endpoint (Total new gadolinium-enhancing T1 brain lesions at 12 weeks) | Significant reduction compared to placebo (p=0.0022). | [8]       |
| Secondary Endpoint (Total new or enlarging T2 brain lesions at 12 weeks)       | Significant reduction compared to placebo.            | [8]       |
| Open-Label Extension (96 weeks) - Annualized Relapse Rate (ARR)                | 0.06                                                  | [2][9]    |
| Open-Label Extension (96 weeks) - Disability Progression (EDSS)                | No disability progression observed.                   | [2][9]    |
| Open-Label Extension (96 weeks) - T1 Gd+ lesions                               | Zero new lesions detected.                            | [2][9]    |

## Phase III FENhance 1 & 2 Studies (NCT04586010, NCT04586023)

These identical trials were designed to confirm the efficacy and safety of fenebrutinib in a larger RMS population, with results from FENhance 2 demonstrating a consistent and positive outcome.

| Endpoint                                                     | Result (FENhance 2)                                                         | Reference |
|--------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Primary Endpoint (Annualized Relapse Rate vs. Teriflunomide) | Significantly reduced ARR compared to teriflunomide over at least 96 weeks. | [10][11]  |
| Disability Progression                                       | Data on disability progression are being evaluated.                         | [12]      |
| Safety                                                       | Liver safety was consistent with previous studies.                          | [10][12]  |

## Phase III FENtrepid Study (NCT04544449)

This trial investigated the efficacy and safety of fenebrutinib in primary progressive MS (PPMS), a more challenging form of the disease to treat.

| Endpoint                                                                                               | Result                                                                                                                      | Reference |
|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Primary Endpoint (Time to onset of 12-week composite confirmed disability progression vs. Ocrelizumab) | Non-inferior to ocrelizumab over at least 120 weeks. A numerical benefit for fenebrutinib was observed as early as week 24. | [10][13]  |
| Safety                                                                                                 | Consistent with previous fenebrutinib studies.                                                                              | [13]      |

## Comparison with Alternative BTK Inhibitors

Fenebrutinib is one of several BTK inhibitors being investigated for autoimmune diseases. Its key differentiator is its non-covalent, reversible binding mechanism.

| Feature                       | Fenebrutinib                                              | Tolebrutinib                                             | Evobrutinib                                              | Ibrutinib (First Generation)          |
|-------------------------------|-----------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------|---------------------------------------|
| Binding Mechanism             | Non-covalent, reversible                                  | Covalent, irreversible                                   | Covalent, irreversible                                   | Covalent, irreversible                |
| Selectivity                   | High                                                      | High                                                     | High                                                     | Lower                                 |
| Clinical Development in MS    | Positive Phase III results in RMS and PPMS.               | Failed to meet primary endpoint in Phase III RMS trials. | Failed to meet primary endpoint in Phase III RMS trials. | Not in late-stage development for MS. |
| Key Adverse Events of Concern | Liver enzyme elevations (led to a partial clinical hold). | Liver enzyme elevations.                                 | Liver enzyme elevations.                                 | Atrial fibrillation, bleeding.        |

## Experimental Protocols

### FENopta Study Design (Phase II)

A randomized, double-blind, placebo-controlled study in participants with RMS. The study consisted of a 12-week double-blind treatment period followed by an open-label extension where all participants received fenebrutinib. The primary endpoint was the total number of new gadolinium-enhancing T1 lesions on brain MRI at week 12.[14]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 2. gene.com [gene.com]
- 3. Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roche.com [roche.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. roche.com [roche.com]
- 9. roche.com [roche.com]
- 10. neurologylive.com [neurologylive.com]
- 11. nationalmssociety.org [nationalmssociety.org]
- 12. gene.com [gene.com]
- 13. roche.com [roche.com]
- 14. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [Reproducibility of Published Findings on (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346131#reproducibility-of-published-findings-on-biphenyl-2-yloxy-acetic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)